molecular formula C6H11NO B14250704 7-Oxabicyclo[4.1.0]heptan-3-amine CAS No. 220555-35-1

7-Oxabicyclo[4.1.0]heptan-3-amine

Cat. No.: B14250704
CAS No.: 220555-35-1
M. Wt: 113.16 g/mol
InChI Key: ZDGXSQRJNAUVKL-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptan-3-amine: is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]heptan-3-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by further chemical transformations to introduce the amine group .

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[4.1.0]heptan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptan-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

CAS No.

220555-35-1

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]heptan-3-amine

InChI

InChI=1S/C6H11NO/c7-4-1-2-5-6(3-4)8-5/h4-6H,1-3,7H2

InChI Key

ZDGXSQRJNAUVKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CC1N

Origin of Product

United States

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